molecular formula C17H11Cl2F3N4O B2628806 1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-20-2

1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2628806
CAS RN: 338398-20-2
M. Wt: 415.2
InChI Key: FNZABGLHPONLFU-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide” is a potential peripheral CB1-acting antagonist . It has been identified based on its negative central effects in CB1R agonist-induced hypothermia and analgesia models, and low brain exposure as indicated by the blood-to-plasma ratio . This compound represents a potential lead in the treatment of metabolic disorders .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound contains a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one nitrogen atom at the 1, 2, and 4 positions respectively . It also contains dichlorophenyl and trifluoromethylphenyl groups . Further analysis would require more specific data or computational modeling.

Scientific Research Applications

Anti-Cancer Studies

The compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .

Synthesis of Pharmaceutically Valuable Compounds

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen) as starting materials .

Development of Anti-Obesity Drugs

The compound has been used in the discovery of a novel peripherally restricted cannabinoid-1 receptor antagonist . This antagonist has shown significant weight-loss efficacy in diet-induced obese mice .

Tracing and Inhibiting SHP1 Activity

Efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems are of considerable significance . The compound could potentially be used in the development of these methods .

Nonlinear Optical (NLO) Properties

The compound has been used in the theoretical investigation of NLO properties . NLO properties of the molecule have an important place in many areas such as optical communication, sensing data storage computing .

Development of Antidepressant Drugs

Pyrazine derivatives, which can be synthesized using the compound, have been used in the development of antidepressant drugs .

Development of Antipsychotic Drugs

Pyrazine derivatives, which can be synthesized using the compound, have been used in the development of antipsychotic drugs .

Development of Antihistamine Drugs

Pyrazine derivatives, which can be synthesized using the compound, have been used in the development of antihistamine drugs .

Future Directions

The compound “1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide” represents a potential lead in the treatment of metabolic disorders . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(25-26(9)14-6-5-11(18)8-13(14)19)16(27)24-12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZABGLHPONLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

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